molecular formula C9H20N2O3 B6156317 tert-butyl N-(4-amino-3-hydroxybutyl)carbamate CAS No. 1498637-39-0

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate

Cat. No.: B6156317
CAS No.: 1498637-39-0
M. Wt: 204.27 g/mol
InChI Key: AQSSZLQARHGZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate (CAS 1498637-39-0) is a high-purity chemical building block designed for research applications, particularly in organic synthesis and medicinal chemistry. This compound features both a primary amine and a hydroxy group on a butyl chain, protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone in synthetic chemistry for the protection of amines, offering stability under a wide range of reaction conditions and allowing for orthogonal protection strategies . It is stable towards bases and nucleophiles but can be cleanly removed under mild acidic conditions, providing a versatile handle for multi-step synthesis . With a molecular formula of C9H20N2O3 and a molecular weight of 204.27 g/mol, this amino alcohol derivative serves as a valuable bifunctional intermediate . Its structure makes it suitable for constructing more complex molecules, such as in the synthesis of potential pharmacologically active compounds. For instance, structurally similar Boc-protected amino derivatives have been utilized in the development of multi-target molecules for researching neurodegenerative diseases, demonstrating the utility of such intermediates in drug discovery . Researchers can employ this compound in peptide-mimetic synthesis, linker chemistry, and the preparation of small molecule libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate precautions, as compounds in this category may be skin and eye irritants . The product is supplied with a minimum assay of 95% and has a reported melting point of 81-83°C . It is recommended to store at 4°C to maintain stability.

Properties

CAS No.

1498637-39-0

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)

InChI Key

AQSSZLQARHGZGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CN)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for Tert Butyl N 4 Amino 3 Hydroxybutyl Carbamate

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of tert-butyl N-(4-amino-3-hydroxybutyl)carbamate reveals several potential disconnection points, leading to a variety of strategic precursors. The primary challenge lies in the selective functionalization of a four-carbon chain to install the hydroxyl and amino groups at the C3 and C4 positions, respectively, while one of the amino groups is protected with a tert-butoxycarbonyl (Boc) group.

Derivation from Industrially Relevant Feedstocks

One logical retrosynthetic approach begins with the disconnection of the carbon-nitrogen and carbon-oxygen bonds, leading back to simple, industrially available C4 feedstocks. A key precursor identified through this analysis is N-Boc-1,4-diaminobutane . This starting material already possesses the basic carbon skeleton and the selectively protected amine, simplifying the subsequent transformations. The challenge then becomes the regioselective introduction of a hydroxyl group at the C3 position.

Another viable feedstock is malic acid , a readily available chiral pool starting material. By utilizing the inherent stereochemistry of malic acid, an enantioselective synthesis of the target compound can be envisioned. This would involve the transformation of the carboxylic acid functionalities into amino and hydroxyl groups.

Role of Selective Protecting Group Chemistry (e.g., Boc-protection of amines)

The use of protecting groups is crucial in the synthesis of polyfunctional molecules like this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

In the context of this synthesis, the Boc group serves several critical functions:

Selectivity: It allows for the selective protection of one amino group in a diamine precursor, enabling the other amino group to be manipulated or to remain free for subsequent reactions.

Modification of Reactivity: The Boc group deactivates the protected amine, preventing it from interfering with reactions targeting other functional groups in the molecule.

Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification and handling.

The synthesis of Boc-protected amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The selective mono-Boc protection of symmetrical diamines like 1,4-diaminobutane (B46682) can be challenging but has been reported in the literature.

Classical and Contemporary Synthetic Routes to the Compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed. These routes leverage both classical organic reactions and more contemporary methodologies to achieve the desired chemo- and regioselectivity.

Amination Strategies for 1,4-Butanediamine Derivatives

Starting from N-Boc-1,4-diaminobutane, a key transformation is the introduction of the hydroxyl group at the C3 position. One potential strategy involves the conversion of the terminal amino group into a suitable leaving group, followed by nucleophilic substitution with a hydroxyl equivalent. However, a more direct approach would be preferable.

A plausible, albeit indirect, route involves the partial oxidation of the carbon backbone. This could be followed by a reductive amination strategy. For instance, selective oxidation could yield a keto-aldehyde, which could then be selectively reduced and aminated. A one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system has been reported as an efficient method for the synthesis of N-Boc protected secondary amines. nih.gov

Selective Hydroxylation Approaches to the Carbon Backbone

Direct and selective hydroxylation of an unactivated C-H bond in a molecule like N-Boc-1,4-diaminobutane is a significant challenge in synthetic chemistry. While enzymatic hydroxylation could be a possibility, chemical methods for such a transformation with high regioselectivity are not yet commonplace.

A more classical approach would involve the introduction of a functional group that can be converted into a hydroxyl group. For example, starting from a precursor with a double bond at the appropriate position, such as N-Boc-allylamine, an epoxidation followed by regioselective ring-opening of the resulting epoxide with an amine nucleophile could install both the hydroxyl and the second amino group.

Chemo- and Regioselective Synthesis of the Hydroxy-Amine Scaffold

A powerful strategy for constructing the 1-amino-2-hydroxy motif is through the ring-opening of a suitable epoxide with an amine. In this context, a retrosynthetic disconnection points towards an N-Boc protected amino-epoxide and a source of ammonia (B1221849) or a protected amine equivalent.

A plausible forward synthesis could commence with a chiral precursor such as (R)- or (S)-epichlorohydrin. Reaction with a protected amine, followed by displacement of the chloride with an azide, subsequent reduction, and Boc protection would lead to the target molecule.

Alternatively, starting from a chiral amino acid can provide the necessary stereocontrol. For example, a derivative of aspartic or glutamic acid could be strategically reduced and functionalized. A patent describes the synthesis of a related compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, starting from N-Boc-D-serine. google.com This highlights the utility of chiral pool starting materials in constructing complex chiral molecules.

Another contemporary approach involves the diastereoselective reduction of a keto group precursor. For instance, an N-Boc-4-amino-3-oxobutanamide derivative could be synthesized and then subjected to stereoselective reduction to furnish the desired hydroxyl group with a specific stereochemistry. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester has been demonstrated using various reducing agents to achieve high levels of stereocontrol. nih.gov

Below is a table summarizing potential synthetic precursors and the key transformations required to synthesize this compound.

Table 1: Potential Synthetic Precursors and Key Transformations

Precursor Key Transformation(s)
N-Boc-1,4-diaminobutane Regioselective hydroxylation at C3
Malic acid Conversion of carboxylic acids to amino and hydroxyl groups
N-Boc-allylamine Epoxidation and regioselective ring-opening
Chiral Epoxide (e.g., (R)-glycidyl butyrate) Ring-opening with a nitrogen nucleophile
Chiral Amino Acid (e.g., Aspartic acid) Reduction and functional group interconversion
N-Boc-4-amino-3-oxobutanamide Stereoselective ketone reduction

Optimization of Reaction Conditions and Catalyst Development

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. This includes the selection of appropriate catalytic systems, solvents, and temperature profiles to maximize yield and purity.

Role of Catalytic Systems (e.g., Palladium-catalyzed processes for carbamate (B1207046) formation)

The formation of a carbamate functional group is a critical step in the synthesis of the target molecule. While the most common method for introducing a tert-butoxycarbonyl (Boc) protecting group onto an amine is the reaction with di-tert-butyl dicarbonate (Boc₂O), often facilitated by a base, catalytic methods have emerged as powerful alternatives, particularly in the context of C-N bond formation.

Palladium-catalyzed cross-coupling reactions, famously developed by Buchwald and Hartwig, have been adapted for the synthesis of N-aryl carbamates. This methodology typically involves the coupling of an aryl halide or triflate with a source of isocyanate (like sodium cyanate), which is then trapped in situ by an alcohol. organic-chemistry.orgresearchgate.net For instance, the synthesis of various aryl carbamates has been achieved by coupling aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of a palladium catalyst, followed by the addition of an alcohol. organic-chemistry.org

While highly effective for aryl compounds, the direct palladium-catalyzed carbamation of aliphatic amines like the precursor to the title compound is less common. The standard, non-catalytic approach using Boc₂O is generally highly efficient for such substrates. However, for complex syntheses or specialized applications, catalyst systems can offer unique advantages. For example, gold and copper catalysts have been used for the N-tert-butyloxycarbonylation of amines from t-butanol and carbon monoxide, showcasing the potential of catalytic routes. researchgate.net

Influence of Solvent Systems and Temperature Control on Reaction Efficiency

The choice of solvent and precise temperature control are paramount for achieving high reaction efficiency and selectivity in the synthesis of carbamates. The reaction to form tert-butyl carbamates, including the protection of amino alcohols, is sensitive to these conditions.

Solvent Systems: The polarity and protic nature of the solvent can significantly influence reaction rates. Studies have shown that alcoholic solvents, such as methanol, can greatly accelerate the rate of Boc protection of amines, even without the addition of a base. wuxibiology.com This catalytic effect is attributed to the stabilization of the transition state through hydrogen bonding. wuxibiology.com Other common solvents for Boc protection include tetrahydrofuran (B95107) (THF), dioxane, dichloromethane (B109758) (DCM), and acetonitrile (B52724) (CH₃CN), often used in biphasic systems with water and a base like sodium bicarbonate or sodium hydroxide. In industrial processes, solvents like ethyl acetate (B1210297) are often preferred for their balance of solubility, reaction performance, and ease of removal. google.com

Temperature Control: Temperature management is crucial for controlling reaction kinetics and minimizing side reactions. Carbamate formation is often exothermic, and uncontrolled temperature increases can lead to the formation of byproducts. For instance, in the synthesis of a related carbamate derivative from N-BOC-D-serine, the initial formation of a mixed anhydride (B1165640) is conducted at temperatures as low as -20 °C to 0 °C to maintain control, while the subsequent reaction with an amine is allowed to proceed at a slightly higher temperature of 10-20 °C. google.com Conversely, thermal deprotection of Boc groups can occur at elevated temperatures, a principle that can be exploited for selective deprotection in continuous flow systems, with temperatures ranging from 120 °C to 240 °C depending on the amine's structure and the solvent used. acs.org

The table below summarizes the impact of different solvents on reaction outcomes for analogous Boc protection reactions.

Solvent SystemTypical Temperature RangeObservationsReference
Methanol (CD₃OD)Room Temperature~70-fold rate increase for aromatic amines compared to CDCl₃. wuxibiology.com
Dioxane/WaterRoom TemperatureStandard conditions with a base (e.g., NaOH) for Boc protection.
Ethyl Acetate-20 °C to 20 °CUsed in multi-step synthesis of carbamate derivatives, allows for good temperature control. google.com
Trifluoroethanol (TFE)150 °C - 240 °CEffective solvent for thermal N-Boc deprotection in flow chemistry. acs.org

Yield Enhancement and Purity Considerations in Process Chemistry

In process chemistry, the focus extends beyond simple synthesis to developing robust, scalable, and economical methods that consistently deliver high yields of pure product. For this compound, this involves optimizing reagent stoichiometry, reaction time, and downstream purification processes.

Yield Enhancement: Maximizing yield often involves a systematic study of reaction variables. This can include the slow addition of reagents to control exotherms and maintain optimal concentrations, as seen in procedures where trifluoroacetic acid is added dropwise to manage the reaction temperature between 33-40 °C. orgsyn.org The duration of the reaction is also critical; while a reaction might be complete in a few hours, allowing it to stir overnight can sometimes lead to a slight increase in yield. orgsyn.org In catalytic processes, optimizing the catalyst loading and ligand choice is essential for achieving high turnover numbers and maximizing product output.

Purity and Purification: Achieving high purity requires minimizing byproduct formation and employing effective purification strategies. A common byproduct in Boc protection using Boc₂O is the formation of double-Boc protected amines, especially when a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is used with primary amines. The work-up procedure is critical for removing unreacted reagents and catalysts. This typically involves aqueous washes with dilute acid, base (e.g., 5% NaOH), and brine to remove impurities. orgsyn.org The final product is often isolated and purified by crystallization from a suitable solvent system, such as hexane (B92381) or a mixture of hexane and ethyl acetate, which is a highly effective method for large-scale production as it removes minor impurities and provides the product in a stable, crystalline form. google.comorgsyn.org For non-crystalline products or to remove closely related impurities, column chromatography on silica (B1680970) gel is the method of choice. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers

The structure of this compound contains a stereocenter at the C3 position, meaning it can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, particularly for pharmaceutical applications. This is typically achieved using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool precursor.

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. Evans' oxazolidinones are a prominent class of chiral auxiliaries used for stereoselective aldol (B89426) reactions, which can establish two new contiguous stereocenters—a functionality relevant to the 1,2-amino alcohol motif in the target molecule. wikipedia.org Another widely used auxiliary is Ellman's tert-butanesulfinamide, which reacts with aldehydes to form N-tert-butylsulfinyl imines. These intermediates can then react diastereoselectively with various nucleophiles to produce chiral amines. us.es

A plausible synthesis of an enantiomer of the target molecule could involve the asymmetric reduction of a β-amino ketone, where the stereochemistry is directed by a chiral auxiliary attached to the nitrogen atom.

Organocatalysis: Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. Chiral amines, particularly proline and its derivatives, are effective catalysts for asymmetric Mannich and aldol reactions. orgsyn.org For example, a proline-catalyzed three-component Mannich reaction between an aldehyde, an amine, and a ketone can generate chiral β-amino carbonyl compounds with high enantioselectivity. orgsyn.org This strategy could be adapted to construct the chiral amino alcohol backbone of the target molecule.

The following table outlines key features of these two approaches.

ApproachKey Reagent(s)Typical ReactionAdvantagesReference
Chiral Auxiliary Evans' Oxazolidinones, Ellman's SulfinamideAsymmetric Aldol, Alkylation, or Mannich ReactionsHigh diastereoselectivity, well-established, auxiliary can be recycled. wikipedia.orgus.es
Organocatalysis (S)-ProlineAsymmetric Mannich or Aldol ReactionsMetal-free, environmentally benign, readily available catalyst. orgsyn.org

Diastereoselective and Enantioselective Strategies

Achieving high levels of both diastereoselectivity and enantioselectivity is the central goal of asymmetric synthesis. For this compound, this means controlling the absolute configuration at the C3 hydroxyl group.

Enantioselective Strategies: One powerful strategy involves the enantioselective amination of C-H bonds. Recent advances have shown that iridium and copper co-catalyzed radical relay reactions can achieve β-C–H amination of alcohols, directly forming chiral 1,2-amino alcohols with high enantiomeric excess (e.g., up to 95% ee). nih.gov This method bypasses the need for pre-functionalized substrates or chiral auxiliaries. Another common approach is the asymmetric aminolysis of meso-epoxides. Using a chiral catalyst, a nucleophilic amine can open the epoxide at one of the two equivalent carbons, leading to a single enantiomer of the amino alcohol product. researchgate.net

Diastereoselective Strategies: When a molecule contains multiple stereocenters, diastereoselective reactions are needed to control their relative orientation. While the target molecule has only one stereocenter, synthetic intermediates leading to it may have more. Diastereoselective synthesis often relies on the steric influence of existing chiral centers within the molecule or the auxiliary. For example, 1,3-oxazinan-6-ones have been used as versatile templates for enolate reactions that produce α-hydroxy-β-amino acids with excellent trans diastereoselectivity. nih.govresearchgate.net Similarly, rhodium(III)-catalyzed three-component amino oxygenation of 1,3-dienes can produce vicinal amino alcohol derivatives as single diastereomers. nih.gov These methods highlight the power of modern catalysis to control complex stereochemical outcomes.

Resolution Techniques for Chiral this compound

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In a typical scenario for a compound containing both hydroxyl and amino groups, lipases are often the enzymes of choice. These enzymes can selectively acylate one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted.

For instance, a process analogous to the resolution of similar carbamates could be envisioned. nih.govmdpi.comresearchgate.net The racemic this compound would be subjected to a transesterification reaction catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in an organic solvent. nih.govmdpi.comresearchgate.net One enantiomer would be selectively acylated, leading to a mixture of the acylated enantiomer and the unreacted, non-acylated enantiomer. These two compounds, now having different chemical properties, can be separated using standard purification techniques like column chromatography. Subsequently, the acyl group can be removed from the resolved enantiomer to yield the desired enantiopure amino alcohol. The efficiency of such a resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate.

Factors that would require optimization for a successful enzymatic resolution include the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. nih.gov

Diastereomeric Salt Formation

A classical and widely used method for the resolution of racemates containing acidic or basic functional groups is the formation of diastereomeric salts. Since this compound possesses a primary amino group, it can be reacted with a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid derivatives (like dibenzoyltartaric acid or di-p-toluoyltartaric acid), camphorsulfonic acid, or mandelic acid. The process would involve dissolving the racemic amine and the chiral acid in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize. After separation by filtration, the desired enantiomer can be liberated from the salt by treatment with a base. The selection of the appropriate chiral acid and solvent system is crucial for achieving efficient separation and high yields of the enantiomerically pure product.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. nih.gov For the separation of enantiomers of compounds like this compound, high-performance liquid chromatography (HPLC) with a chiral column would be the method of choice.

The amino acid derivative may need to be derivatized, for example, by N-acylation, to enhance its interaction with the CSP and improve separation. nih.gov Various types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and synthetic chiral polymers. The choice of the CSP and the mobile phase composition are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. This technique can be used for both analytical-scale determination of enantiomeric purity and for preparative-scale isolation of the individual enantiomers.

Below is a table summarizing the theoretical resolution techniques applicable to this compound.

Resolution TechniquePrincipleKey Components/Factors
Enzymatic Kinetic Resolution Stereoselective enzymatic transformation of one enantiomer.Enzyme (e.g., Lipase), Acyl Donor, Solvent, Temperature.
Diastereomeric Salt Formation Formation of diastereomeric salts with different solubilities.Chiral Resolving Agent (e.g., Tartaric Acid), Solvent for Crystallization.
Chiral Chromatography Differential interaction with a chiral stationary phase.Chiral Stationary Phase (CSP), Mobile Phase Composition, (Optional) Derivatization.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl N 4 Amino 3 Hydroxybutyl Carbamate

Reactivity of the Carbamate (B1207046) Functional Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection Methodologies (e.g., Acidic Boc-deprotection)

The removal of the Boc protecting group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. nih.govgoogle.com

Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). chemspider.commdpi.com The choice of acid and solvent can be tailored to the sensitivity of other functional groups within the molecule.

Table 1: Representative Conditions for Acidic Boc-Deprotection

Reagent Solvent Temperature Duration Reference
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM) Room Temperature 1-2 hours chemspider.com
Hydrochloric Acid (HCl) 1,4-Dioxane or Methanol Room Temperature 1-4 hours mdpi.com

A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites by the liberated tert-butyl cation. rsc.org To mitigate this, scavenger reagents such as anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture to trap the carbocation. google.com

Transformations Involving the Carbamate Nitrogen

While the primary function of the Boc group is protection, the carbamate nitrogen can participate in certain transformations, although this is less common than reactions at the unprotected primary amine. Under strongly basic conditions, such as with sodium hydride, the N-H proton of the carbamate can be abstracted. The resulting anion can then be alkylated, although this requires careful selection of reaction conditions to avoid deprotection or side reactions. researchgate.net

Reactions of the Primary Amine Moiety

The primary amine in tert-butyl N-(4-amino-3-hydroxybutyl)carbamate is a nucleophilic center and readily undergoes a variety of common amine reactions. The presence of the Boc-protected amine elsewhere in the molecule allows for selective functionalization of the primary amine.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The primary amine can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form amides. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. organic-chemistry.orgnih.gov

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to overalkylation. wikipedia.org However, selective mono-alkylation can be achieved through methods like hydrogen-borrowing alkylation, which uses an alcohol as the alkylating agent in the presence of an iridium catalyst. nih.gov For N-Boc protected amino alcohols, this method has been shown to be effective, with the choice of a bulky nitrogen protecting group on the other amine preventing racemization. nih.gov

Table 2: Representative Acylation, Sulfonylation, and Alkylation Reactions

Reaction Type Reagent Base Solvent Product Type
Acylation Acetyl Chloride Triethylamine Dichloromethane N-acetyl derivative
Sulfonylation p-Toluenesulfonyl Chloride Pyridine Dichloromethane N-tosyl derivative

Reductive Amination and Amide Bond Formations

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones. This reaction typically proceeds via the formation of an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a secondary amine. jmchemsci.comorganic-chemistry.org This method is a highly versatile and controlled way to achieve mono-alkylation. chemspider.comjmchemsci.com

Amide Bond Formations: The primary amine serves as the amine component in amide bond formation reactions with carboxylic acids. These reactions are typically mediated by coupling reagents that activate the carboxylic acid, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.com

Table 3: Representative Reductive Amination and Amide Bond Formation

Reaction Type Reagents Solvent Product Type
Reductive Amination Benzaldehyde, Sodium Triacetoxyborohydride 1,2-Dichloroethane N-benzylamino derivative

Cyclization Reactions and Heterocycle Formation

The 1,2-amino alcohol functionality within this compound allows for intramolecular cyclization reactions to form valuable heterocyclic structures, particularly azetidines and pyrrolidines.

Azetidine (B1206935) Formation: Intramolecular cyclization can be induced to form a substituted azetidine ring. This typically involves activation of the primary hydroxyl group (after deprotection of the primary amine and protection of the secondary amine) into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic attack by the amine. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govnih.gov

Pyrrolidine Formation: Alternatively, activation of the terminal primary amine (after appropriate protection/deprotection steps) and subsequent intramolecular reaction with the hydroxyl group can lead to the formation of a 3-hydroxypyrrolidine derivative. Synthetic methods using derivatives of 4-amino-2-hydroxybutyric acid have been developed to produce optically pure (S)-3-hydroxypyrrolidine. google.comgoogle.comwipo.int

The regioselectivity of the cyclization (formation of a four-membered azetidine versus a five-membered pyrrolidine) can be controlled by the choice of reaction conditions and the specific synthetic strategy employed to activate the appropriate functional groups.

Reactivity of the Secondary Hydroxyl Group

The secondary hydroxyl group in this compound is a focal point of its chemical reactivity, participating in a variety of transformations that are fundamental to the synthesis of more complex molecules.

Esterification, Etherification, and Oxidation Pathways

The conversion of the secondary alcohol to esters, ethers, and ketones represents a cornerstone of its synthetic utility.

Esterification: The esterification of the secondary hydroxyl group can be achieved through various methods. A common approach involves the Mitsunobu reaction, which proceeds with inversion of configuration. organic-chemistry.orgnih.gov This reaction typically utilizes a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. The mild conditions of the Mitsunobu reaction make it suitable for substrates with sensitive functional groups.

Another effective method is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an alcohol solvent at room temperature, which allows for esterification while retaining the N-Boc protecting group. researchgate.net

Reaction Reagents Conditions Product Yield (%)
Mitsunobu EsterificationCarboxylic Acid, PPh₃, DEADTHF, rtEster (Inversion)High
CAN-mediated EsterificationAlcohol, Ceric Ammonium NitrateRoom TemperatureEster (Retention)Good

Etherification: The formation of ethers from the secondary alcohol can be accomplished via the Williamson ether synthesis. nsf.gov This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The choice of a strong base, such as sodium hydride (NaH), is crucial for the initial deprotonation. While effective, this method is generally more suitable for primary alkyl halides to avoid competing elimination reactions. organic-chemistry.org

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using a variety of reagents. The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a mild and highly efficient method that avoids the use of heavy metals. missouri.edualfa-chemistry.comorganic-chemistry.orgwikipedia.org Another powerful and selective oxidizing agent is the Dess-Martin periodinane (DMP), which offers the advantage of proceeding under neutral conditions at room temperature. wikipedia.orgcommonorganicchemistry.comchemistrysteps.com Both methods are known for their compatibility with a wide range of functional groups.

Oxidation Method Reagents Temperature Product
Swern OxidationDMSO, (COCl)₂, Et₃N-78 °C to rtKetone
Dess-Martin OxidationDess-Martin PeriodinaneRoom TemperatureKetone

Nucleophilic and Electrophilic Reactivity of the Alcohol

The secondary hydroxyl group exhibits dual reactivity, acting as both a nucleophile and, upon activation, an electrophile.

As a nucleophile , the oxygen atom of the hydroxyl group can attack various electrophilic centers. This is exemplified in esterification and etherification reactions where it attacks the carbonyl carbon of an activated carboxylic acid or the carbon atom bearing a leaving group in an alkyl halide, respectively.

Conversely, the hydroxyl group can be transformed into a good leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This is the underlying principle of the Mitsunobu reaction, where the alcohol is activated by forming a phosphonium (B103445) salt intermediate. organic-chemistry.org This activation allows for substitution by a wide range of nucleophiles with inversion of stereochemistry. Intramolecular cyclization reactions, where the activated alcohol is attacked by an internal nucleophile, such as the protected amino group, can also occur, leading to the formation of cyclic structures like oxazolidinones. nih.gov

Elucidation of Reaction Mechanisms and Transition States

A deeper understanding of the reactivity of this compound is gained through the study of its reaction mechanisms, including the kinetics of these transformations and the direct observation or computational modeling of transient species.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide valuable insights into the factors that influence the rate of a reaction. For the esterification of amino alcohols, the rate can be significantly influenced by the ability of the amino group to participate in the reaction, for example, through hydrogen bonding to activate the carboxylic acid. researchgate.net In some cases, the reaction can exhibit pseudo-first-order kinetics.

The rate of the Mitsunobu reaction is also dependent on the pKa of the nucleophile, with more acidic nucleophiles generally reacting faster. researchgate.net Kinetic investigations of solid-phase Mitsunobu reactions have shown that esterification reactions typically proceed faster than etherification reactions. researchgate.net

Reaction Influencing Factors Typical Rate Observation
EsterificationAmino group participation, CatalystPseudo-first-order kinetics observed in some cases
Mitsunobu ReactionpKa of the nucleophileRates correlate with the acidity of the nucleophile

Intermediates Identification and Characterization

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the Swern oxidation, a key intermediate is the alkoxysulfonium ylide. organicreactions.org This transient species is formed from the reaction of the alcohol with the activated DMSO reagent. While highly reactive, in some cases, related ylide intermediates have been characterized using techniques like ¹H NMR spectroscopy. researchgate.net The formation of this ylide is a critical step that precedes the intramolecular proton transfer leading to the final ketone product.

Computational studies have also become an invaluable tool for identifying and characterizing transient species that are difficult to observe experimentally. researchgate.net

Mechanism of Swern Oxidation:

Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride.

Formation of Alkoxysulfonium Salt: The alcohol attacks the electrophilic sulfur atom, displacing chloride and forming an alkoxysulfonium salt.

Formation of Alkoxysulfonium Ylide: A hindered base, such as triethylamine, deprotonates the carbon adjacent to the positively charged sulfur, forming the key alkoxysulfonium ylide intermediate.

Intramolecular Proton Transfer and Product Formation: The ylide undergoes a five-membered ring transition state where a proton is transferred from the carbon bearing the oxygen to the ylide carbon, leading to the formation of the ketone, dimethyl sulfide, and the protonated base. wikipedia.orgorganicreactions.org

Applications As a Key Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The structural motif of a 1,2-amino alcohol embedded within tert-butyl N-(4-amino-3-hydroxybutyl)carbamate makes it a prime candidate for constructing saturated nitrogen heterocycles, which are core structures in numerous pharmaceuticals and natural products.

While direct, published syntheses of pyrrolidines and piperidines from this compound are not extensively documented, its structure lends itself to established synthetic strategies for N-heterocycle formation. The vicinal (1,2) relationship between the hydroxyl and the free amino group is key to these potential transformations.

One common strategy involves the activation of the hydroxyl group, converting it into a good leaving group (e.g., a tosylate, mesylate, or halide). Subsequent intramolecular nucleophilic substitution by the primary amine would lead to the formation of a five-membered ring, specifically a substituted 3-aminopyrrolidine (B1265635) derivative.

Alternatively, the free primary amine can be transformed first, for instance, via diazotization, followed by an intramolecular cyclization driven by the hydroxyl group. More sophisticated methods, such as transition-metal-catalyzed intramolecular C-H amination, could also be envisioned. The synthesis of substituted piperidines can be achieved through strategies that involve chain extension prior to cyclization or through ring-closing metathesis of a suitably derived unsaturated precursor. The inherent chirality of the starting material allows for the stereocontrolled synthesis of these important heterocyclic systems.

Table 1: Potential Synthetic Pathways to Heterocycles

Target Heterocycle Key Transformation Description
3-Hydroxypyrrolidine derivative Intramolecular Cyclization Activation of the terminal primary amine (after protecting the secondary amine) followed by nucleophilic attack by the hydroxyl group.

The true power of this compound lies in its capacity to generate molecular diversity. The three distinct functional groups serve as handles for orthogonal chemical reactions, allowing synthetic chemists to build a wide array of molecular scaffolds.

The Hydroxyl Group: Can be oxidized to a ketone, alkylated to form ethers, or esterified. These transformations introduce new points of diversity and can modulate the molecule's physical and biological properties.

The Primary Amine: Can undergo acylation, alkylation, reductive amination, or arylation to build complex side chains or link to other molecular fragments.

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be selectively removed under acidic conditions. Its removal unmasks a second primary amine, which can then undergo a different set of chemical reactions than the first, enabling the synthesis of non-symmetrical molecules.

This trifunctional nature allows the compound to be used as a central scaffold from which different substituents can be appended, leading to libraries of compounds for drug discovery and materials science.

Precursor to Structurally Diverse Polyamine and Pseudopeptide Architectures

Polyamines and pseudopeptides are crucial classes of molecules with significant biological activities. This compound serves as an excellent precursor for these structures due to its diamino framework and additional hydroxyl functionality.

In retrosynthesis, this compound can be identified as a key four-carbon synthon. Its pre-installed and differentiated amino groups simplify the synthetic planning for complex polyamines. For instance, in the synthesis of a larger polyamine, this building block can be incorporated to introduce a specific four-carbon spacer with a hydroxyl group. The Boc group provides orthogonal protection, allowing for sequential chain elongation from either the free primary amine or the protected one. This strategy avoids issues with cross-reactivity and simplifies purification steps.

Once integrated into a larger polyamine or pseudopeptide backbone, the hydroxyl group of the original carbamate (B1207046) unit remains as a valuable point for further functionalization. This is particularly important in the synthesis of bioactive molecules where precise modifications are needed to enhance activity or specificity. For example, the hydroxyl group can be:

Glycosylated to improve solubility or modulate biological interactions.

Phosphorylated to mimic natural post-translational modifications.

Linked to fluorescent tags or biotin (B1667282) for use in chemical biology probes.

Used as an attachment point for side chains that can interact with specific biological targets.

This latent functionality is a significant advantage, allowing for late-stage diversification of complex molecules.

Utilization in Total Synthesis of Natural Products and Analogues (Focus on Synthetic Steps)

Chiral amino alcohols are fundamental building blocks found in the "chiral pool" and are frequently employed in the total synthesis of natural products. wikipedia.org The structure of this compound is reminiscent of substructures found in various natural products, such as indolizidine alkaloids (e.g., swainsonine) and other glycosidase inhibitors. researchgate.netbg.ac.rs

While a specific total synthesis commencing directly from this compound is not prominently featured in readily available literature, its potential application is clear. For instance, the synthesis of (-)-Swainsonine, a potent α-mannosidase inhibitor, requires the stereocontrolled assembly of a polyhydroxylated indolizidine core. researchgate.net A building block like this compound could theoretically serve as a precursor to the C1-C2-C3-C8a portion of the swainsonine (B1682842) skeleton.

A hypothetical synthetic sequence could involve:

Chain Extension: Alkylation or acylation at the free primary amine to introduce the remaining carbons required for the indolizidine core.

Cyclization: Activation of the hydroxyl group and the terminal functional group of the newly added chain to facilitate a double cyclization, forming the fused 5- and 6-membered ring system.

Functional Group Manipulation: Deprotection of the Boc-amine and subsequent stereoselective introduction of the remaining hydroxyl groups.

Table 2: Mentioned Compound Names

Compound Name
This compound
(-)-Swainsonine
Balanol
Tosylate
Mesylate
Biotin
3-aminopyrrolidine
3-hydroxypyrrolidine
3-aminopiperidine
Indolizidine

Integration into Convergent and Linear Synthetic Schemes

The bifunctional nature of this compound allows for its seamless integration into both convergent and linear synthetic strategies.

In linear synthesis , the compound can be introduced early in a synthetic sequence, and its two functional groups—the Boc-protected amine and the hydroxyl group—can be sequentially unmasked and elaborated. For instance, the hydroxyl group can be oxidized or converted to a leaving group for nucleophilic substitution, while the Boc-protected amine remains shielded. Subsequent deprotection of the amine under acidic conditions allows for further functionalization, such as amide bond formation.

Strategic Importance for Stereochemical Control

The stereochemistry of the hydroxyl and amino groups is often critical for the biological activity of the target molecule. Chiral pool synthesis, starting from readily available enantiopure starting materials like amino acids (e.g., aspartic acid), is a common strategy to produce enantiomerically pure this compound.

The inherent chirality of this intermediate can be leveraged to control the stereochemistry of subsequent reactions. The hydroxyl group can direct stereoselective transformations on adjacent carbons through substrate control. For example, diastereoselective epoxidation or dihydroxylation reactions can be influenced by the stereocenter of the hydroxyl group. Furthermore, the synthesis of this intermediate itself often involves stereoselective reductions of corresponding ketones or the ring-opening of chiral aziridinium (B1262131) intermediates, ensuring the desired stereochemical outcome. This precise control over stereochemistry is paramount in the synthesis of drugs where only one enantiomer exhibits the desired therapeutic effect.

Development of Novel Synthetic Methodologies Leveraging the Compound's Structure

The unique structural and functional group arrangement of this compound has spurred the development of new synthetic methods.

Catalyst Development for Transformations involving the Compound

The presence of both a nucleophilic hydroxyl group and a protected amine has made this compound and its derivatives valuable substrates for testing and developing new catalytic systems. For example, catalysts for the regioselective and stereoselective functionalization of the hydroxyl group in the presence of the protected amine are of significant interest. This includes catalysts for selective acylation, alkylation, or oxidation reactions. The development of catalysts that can differentiate between the two functional groups, even after deprotection of the amine, is a key area of research that enables more efficient and elegant synthetic routes.

New Protecting Group Strategies and Orthogonal Protection

The use of the Boc group for the amine is a classic example of a robust protecting group strategy. However, the synthesis of highly complex molecules often requires the use of multiple protecting groups for different functional groups. This necessitates the use of orthogonal protecting group strategies , where each protecting group can be removed under specific conditions without affecting the others.

The this compound framework is an excellent platform for exploring and implementing such strategies. For instance, while the Boc group is acid-labile, the hydroxyl group can be protected with a base-labile group (e.g., an acetate (B1210297) ester) or a fluoride-labile group (e.g., a silyl (B83357) ether). This allows for the selective deprotection and functionalization of either the amine or the hydroxyl group at different stages of the synthesis. The development of novel protecting groups that are compatible with the functionalities present in this intermediate continues to be an active area of research, aiming to enhance the efficiency and versatility of complex molecule synthesis.

Derivatization and Analog Development from Tert Butyl N 4 Amino 3 Hydroxybutyl Carbamate

Synthesis of Structurally Modified Analogues of the Compound

The generation of structurally modified analogues from tert-butyl N-(4-amino-3-hydroxybutyl)carbamate is a systematic process that can be approached by targeting its key functional groups: the carbamate-protected amine, the hydroxyl group, and the butyl backbone. Each of these sites offers unique opportunities for chemical manipulation, leading to a wide spectrum of novel compounds with tailored characteristics.

Modifications at the Carbamate-Protected Amino Group

The carbamate-protected amino group in this compound serves as a crucial anchor for derivatization. While the tert-butoxycarbonyl (Boc) group is a robust protecting group, its temporary nature allows for its removal under acidic conditions, unveiling the primary amine for further modification. However, direct modifications on the carbamate (B1207046) nitrogen are also feasible, leading to N-substituted derivatives.

N-Alkylation and N-Arylation:

The nitrogen atom of the carbamate can undergo alkylation or arylation under specific conditions, although this is less common than modification of the deprotected amine. More frequently, the Boc group is removed to liberate the primary amine, which can then be readily alkylated or arylated. A variety of alkylating agents, such as alkyl halides or sulfates, can be employed in the presence of a base to introduce alkyl substituents. Similarly, arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the free amine with aryl halides.

N-Acylation:

Following the deprotection of the Boc group, the resulting primary amine is highly amenable to acylation reactions. A wide range of acylating agents, including acid chlorides, acid anhydrides, and activated esters, can be utilized to introduce various acyl moieties. This modification is fundamental in peptide synthesis and for the introduction of diverse functional groups that can modulate the biological activity and physicochemical properties of the parent compound. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the formation of amide bonds with carboxylic acids.

Modification TypeReagents and ConditionsResulting Functional Group
N-Alkylation (post-deprotection)Alkyl halide, Base (e.g., K₂CO₃, Et₃N)Secondary or Tertiary Amine
N-Arylation (post-deprotection)Aryl halide, Palladium catalyst, BaseN-Aryl Amine
N-Acylation (post-deprotection)Acyl chloride, Pyridine (B92270) or Et₃NAmide
N-Acylation (post-deprotection)Carboxylic acid, EDCI, HOBtAmide

Functional Group Transformations at the Hydroxyl Position

The secondary hydroxyl group on the butyl chain is a prime site for a variety of functional group transformations, significantly expanding the chemical diversity of the resulting analogues.

Esterification:

The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This esterification can be catalyzed by acids or facilitated by coupling agents. The choice of the acyl group can introduce a wide range of functionalities, from simple alkyl or aryl groups to more complex moieties that can act as prodrugs or affinity labels.

Etherification:

Formation of an ether linkage at the hydroxyl position can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This modification can alter the polarity, lipophilicity, and metabolic stability of the molecule.

Oxidation:

The secondary alcohol can be oxidized to a ketone using various oxidizing agents. The choice of oxidant will depend on the desired selectivity and the presence of other sensitive functional groups in the molecule. Common oxidants include pyridinium (B92312) chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane. The resulting ketone provides a new reactive site for further derivatization, such as reductive amination or the formation of imines and oximes.

TransformationReagents and ConditionsResulting Functional Group
EsterificationAcyl chloride, PyridineEster
EsterificationCarboxylic acid, DCC, DMAPEster
EtherificationNaH, Alkyl halideEther
OxidationPCC or Swern OxidationKetone

Alterations to the Butyl Chain Backbone

Modifying the four-carbon backbone of this compound presents a more complex synthetic challenge but offers the potential for significant structural diversification. These alterations can involve changing the chain length, introducing branching, or incorporating cyclic structures.

Chain Extension or Truncation:

Synthetic strategies to alter the chain length typically involve starting from different precursors. For example, a shorter amino alcohol could be used as the starting material to generate a propyl or ethyl analog. Conversely, more complex multi-step syntheses would be required to insert additional methylene (B1212753) groups into the butyl chain of the existing molecule.

Introduction of Substituents:

The introduction of substituents along the butyl chain can be achieved through various synthetic routes, often starting from precursors that already contain the desired modifications. For instance, the synthesis could begin from a substituted butene derivative, which is then converted to the corresponding amino alcohol.

Introduction of Diverse Chemical Functionalities

The introduction of diverse chemical functionalities onto the this compound scaffold is a key strategy for developing analogues with specific properties, such as altered reactivity, improved biological targeting, or the ability to act as chemical probes.

Halogenation, Nitro-Derivatization, and Alkyl/Aryl Substitutions

Halogenation:

Halogen atoms can be introduced at various positions of the molecule. For instance, the hydroxyl group can be replaced by a halogen through reaction with reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). Halogenation of an aromatic ring, if present in a derivative, can be achieved through electrophilic aromatic substitution. These modifications can influence the electronic properties and metabolic stability of the compound.

Nitro-Derivatization:

The introduction of a nitro group, typically on an aromatic ring of a derivative, is usually accomplished through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group through reduction.

Alkyl/Aryl Substitutions:

As previously mentioned, alkyl and aryl groups can be introduced at the amino and hydroxyl positions. Furthermore, if the butyl chain is modified to include an aromatic ring, standard electrophilic aromatic substitution or cross-coupling reactions can be employed to introduce a wide variety of alkyl and aryl substituents.

Incorporation of Electrophilic and Nucleophilic Tags

The strategic placement of electrophilic or nucleophilic tags can transform the molecule into a valuable tool for chemical biology and drug discovery.

Electrophilic Tags:

Electrophilic "warheads" can be incorporated to enable covalent interactions with biological targets. Examples of such groups include α,β-unsaturated carbonyls, epoxides, or activated esters. These can be introduced by modifying the hydroxyl or the deprotected amino group. For instance, the free amine could be acylated with a carboxylic acid containing an electrophilic moiety.

Nucleophilic Tags:

Nucleophilic tags, such as thiols, amines, or hydrazines, can also be introduced. These can be used for bioconjugation, for example, through reaction with electrophilic sites on proteins or other biomolecules. A common strategy is to introduce a thiol group, which can participate in Michael additions or form disulfide bonds. This can be achieved by reacting the hydroxyl group (after conversion to a leaving group) with a thiol-containing nucleophile.

FunctionalizationExample Reagents/MethodsPurpose
HalogenationSOCl₂, PBr₃Modify electronic properties, metabolic stability
Nitro-derivatizationHNO₃, H₂SO₄ (on aromatic derivatives)Introduce electron-withdrawing group, precursor to amine
Electrophilic TaggingAcylation with Michael acceptorsCovalent labeling of biological targets
Nucleophilic TaggingIntroduction of a thiol groupBioconjugation, disulfide bond formation

Development of Chemically Latent Forms and Precursors (focus on chemical transformations)

The chemical latency of this compound is primarily achieved through the derivatization of its hydroxyl and amino functionalities. The goal is to create bioreversible linkages that are stable in the gastrointestinal tract but are cleaved in the bloodstream or target tissues to release the active molecule.

One common strategy involves the esterification of the secondary hydroxyl group to enhance lipophilicity, which can improve membrane permeability and oral absorption. This transformation is typically achieved by reacting the parent compound with various acylating agents, such as acyl chlorides or anhydrides, in the presence of a suitable base. For instance, long-chain fatty acids can be attached to create highly lipophilic prodrugs, a technique that has been successfully applied to HIV protease inhibitors like darunavir (B192927) to develop long-acting injectable formulations. The resulting ester bond is designed to be susceptible to enzymatic hydrolysis by plasma esterases, leading to the release of the active hydroxyl compound.

Another approach focuses on the modification of the primary amino group. While the existing tert-butyloxycarbonyl (Boc) group serves as a protecting group, further derivatization can be explored to create different release profiles. For example, the Boc group can be removed under acidic conditions, and the resulting free amine can be acylated to form amide prodrugs. These amide bonds can be designed for enzymatic cleavage by peptidases or other enzymes.

The development of these latent forms often involves a multi-step synthesis. Initially, selective protection of one functional group is necessary to allow for the specific derivatization of the other. For example, the hydroxyl group could be protected with a silyl (B83357) ether protecting group to allow for modification of the amino group. Subsequently, deprotection of the hydroxyl group would be followed by its esterification.

The stability and release kinetics of these prodrugs are critical parameters that are evaluated in vitro. The rate of hydrolysis is typically studied in simulated gastric fluid, simulated intestinal fluid, and human plasma to predict the in vivo behavior of the prodrug. The ideal precursor would exhibit sufficient stability to reach the target site before being converted to the active form.

Below is a table summarizing potential chemical transformations for creating latent forms of this compound.

Derivative Type Chemical Transformation Potential Advantage Cleavage Mechanism
O-Acyl EsterEsterification of the hydroxyl group with fatty acids (e.g., myristoyl chloride, stearoyl chloride)Increased lipophilicity, potential for long-acting formulationsEnzymatic hydrolysis by esterases
O-Amino Acid EsterEsterification of the hydroxyl group with N-protected amino acidsImproved water solubility and potential for active transportEnzymatic hydrolysis by esterases or peptidases
N-Acyl Amide (after Boc deprotection)Acylation of the primary amino group with various carboxylic acidsAltered solubility and metabolic stabilityEnzymatic hydrolysis by amidases

Detailed research findings on the specific derivatization of this compound for prodrug purposes are often embedded within the broader context of the development of the final active pharmaceutical ingredient it is a precursor to. For instance, in the synthesis of HIV protease inhibitors, this scaffold is often modified and incorporated into a larger molecule, and it is the prodrugs of the final complex molecule that are extensively studied.

The chemical transformations involved in creating these latent forms are guided by the principles of prodrug design, aiming for a balance between stability, release rate, and the physicochemical properties of the resulting derivative. The ultimate goal is to generate a precursor that can deliver the active this compound moiety to its site of action more effectively than the parent compound itself.

In-Depth Analysis of this compound Remains Elusive in Academic Literature

A thorough review of scientific databases and academic journals has revealed a significant lack of detailed analytical and spectroscopic data for the chemical compound this compound. Despite extensive searches for advanced characterization studies, specific research findings required to construct a comprehensive scientific article on this particular molecule are not publicly available at this time.

The investigation sought to uncover in-depth information regarding the compound's structural and conformational analysis through advanced Nuclear Magnetic Resonance (NMR) spectroscopy, its reaction monitoring and product elucidation via mass spectrometry, and its solid-state structure determination using X-ray crystallography. However, the academic literature does not appear to contain published research that specifically details these advanced analytical characterizations for this compound.

While general principles and applications of techniques such as 2D NMR (COSY, HSQC, HMBC), variable temperature NMR, high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and X-ray crystallography are well-documented for a wide range of related carbamate compounds, the specific experimental data, including detailed NMR spectral assignments, mass fragmentation pathways, and crystallographic parameters for this compound, are absent from the reviewed sources.

Consequently, a detailed and scientifically accurate article focusing solely on the advanced analytical and spectroscopic characterization of this compound, as per the specified outline, cannot be generated at this time due to the absence of the necessary primary research data in the public domain. Further experimental research and publication would be required to provide the specific findings needed for such an analysis.

Advanced Analytical and Spectroscopic Characterization in Academic Research

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

Confirmation of Absolute Configuration

The unambiguous determination of the absolute configuration of chiral centers is a critical aspect of stereochemical analysis. For tert-butyl N-(4-amino-3-hydroxybutyl)carbamate, which contains a stereogenic center at the 3-hydroxy position, several powerful techniques are employed.

Single-crystal X-ray diffraction (SCD) stands as a definitive method for determining the absolute configuration of chiral molecules. springernature.comnih.gov This technique relies on the anomalous scattering of X-rays by the atoms within a crystal lattice. researchgate.net When enantiomerically pure crystals of the compound are analyzed, the resulting diffraction pattern can be used to determine the precise spatial arrangement of every atom, thereby establishing the absolute stereochemistry. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. nih.goved.ac.uk

Vibrational circular dichroism (VCD) offers another powerful, non-destructive method for determining the absolute configuration of chiral molecules in the solid state or in solution. chemrxiv.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. mdpi.com By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. rsc.org

TechniquePrincipleApplication to Absolute Configuration
Single-Crystal X-ray Diffraction (SCD)Anomalous scattering of X-rays by atoms in a crystal. researchgate.netDirect and unambiguous determination of the three-dimensional atomic arrangement in a single crystal of an enantiomerically pure compound. springernature.com
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.orgComparison of experimental spectra with theoretical spectra calculated for a known configuration to assign the absolute stereochemistry. rsc.org

Analysis of Intermolecular Interactions in Crystalline Forms

The study of the crystalline forms of this compound provides crucial information about its solid-state properties. Single-crystal X-ray diffraction is the primary tool for elucidating the crystal structure and analyzing the network of intermolecular interactions.

In the crystalline lattice of carbamate-containing molecules, hydrogen bonding plays a predominant role in dictating the molecular packing. For instance, studies on related tert-butyl carbamate (B1207046) compounds have revealed extensive networks of intermolecular hydrogen bonds. mdpi.comnih.govnih.gov The amine (N-H), hydroxyl (O-H), and carbonyl (C=O) groups in this compound are all capable of participating in hydrogen bonding as both donors and acceptors. It is expected that these interactions would lead to the formation of well-defined supramolecular structures, such as chains or sheets. nih.govresearchgate.net The analysis of bond lengths and angles from the crystal structure provides quantitative data on these interactions.

The following table summarizes the potential hydrogen bond donors and acceptors in the molecule and the types of interactions they can form.

Functional GroupPotential Role in Hydrogen BondingExpected Interaction Pattern
Amine (-NH)DonorN-H···O=C, N-H···O-H
Hydroxyl (-OH)Donor and AcceptorO-H···O=C, O-H···N-H, O-H···O-H
Carbonyl (C=O)AcceptorC=O···H-N, C=O···H-O

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of enantiomers and the assessment of chemical purity of this compound.

Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. yakhak.orgresearchgate.net The principle of chiral HPLC lies in the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For the separation of amine-containing compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often highly effective. ymc.co.jp The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, between the analyte and the chiral selector. chromatographyonline.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. yakhak.org

A typical method development strategy would involve screening a variety of chiral columns and mobile phase compositions to identify the optimal conditions for baseline separation. ymc.co.jp The enantiomeric excess is then calculated from the integrated areas of the two enantiomeric peaks in the chromatogram.

ParameterDescriptionImportance in Chiral Separation
Chiral Stationary Phase (CSP)A stationary phase that is itself chiral. chromatographyonline.comProvides the chiral environment necessary for differential interaction with enantiomers. researchgate.net
Mobile PhaseA solvent system that carries the analyte through the column. yakhak.orgThe composition and polarity of the mobile phase can be adjusted to optimize the separation. ymc.co.jp
Retention Time (t_R)The time it takes for an analyte to pass through the column.Different retention times for the two enantiomers allow for their separation and quantification.
Resolution (R_s)A measure of the degree of separation between two peaks.A higher resolution indicates a better separation of the enantiomers.

Preparative Chromatography for Compound Isolation

For the isolation of larger quantities of a specific enantiomer or diastereomer of this compound, preparative chromatography is employed. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The goal of preparative chromatography is to achieve a high degree of purity for the isolated compound with a good recovery rate. The conditions developed at the analytical scale, such as the choice of stationary phase and mobile phase, are often scaled up for preparative separations. After the separation, the fractions containing the desired compound are collected, and the solvent is removed to yield the purified product. The purity of the isolated compound is then verified using analytical HPLC and other spectroscopic methods.

FeatureAnalytical HPLCPreparative HPLC
Objective Quantification and purity assessmentIsolation and purification of compounds
Column Size Smaller internal diameter and lengthLarger internal diameter and length
Particle Size Typically smaller (e.g., 3-5 µm)Typically larger (e.g., 5-10 µm)
Sample Load Micrograms to milligramsMilligrams to grams (or more)
Flow Rate LowerHigher
Outcome Chromatogram for analysisCollected fractions of purified compound

Theoretical and Computational Studies of Tert Butyl N 4 Amino 3 Hydroxybutyl Carbamate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For tert-butyl N-(4-amino-3-hydroxybutyl)carbamate, these calculations would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO energy and its distribution indicate the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Would indicate the electron-donating capacity and sites for electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Would indicate the electron-accepting capacity and sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Would provide insights into the chemical reactivity and kinetic stability of the molecule.

No specific data is available for this compound.

Electron Density Distributions and Electrostatic Potential Mapping

The distribution of electrons within a molecule is not uniform and plays a critical role in its interactions with other molecules. Mapping the electron density would reveal the regions of high and low electron concentration in this compound. Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this compound, an MEP map would identify the reactive sites, such as the lone pairs on the oxygen and nitrogen atoms, and the hydrogen atoms of the hydroxyl and amino groups.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a molecule is not static and can exist in various conformations due to the rotation around single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its biological activity and physical properties.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of a flexible molecule like this compound. By employing classical force fields, MM can identify low-energy conformers. Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility and its interactions with a solvent. These simulations could reveal the dominant conformations of this compound in different environments.

Density Functional Theory (DFT) for Conformer Stability and Interconversion Barriers

Density Functional Theory (DFT) provides a more accurate quantum mechanical description of the electronic structure and is widely used to refine the energies of conformers identified by molecular mechanics. DFT calculations would allow for the precise determination of the relative stabilities of the different conformers of this compound. Moreover, DFT can be used to calculate the transition state energies for the interconversion between these conformers, thereby providing the energy barriers for these processes.

Computational MethodApplication to this compoundExpected Outcome
Molecular Mechanics (MM) Initial exploration of the conformational space.Identification of a set of low-energy conformers.
Molecular Dynamics (MD) Simulation of the molecule's dynamic behavior over time.Understanding of conformational flexibility and solvent effects.
Density Functional Theory (DFT) Accurate calculation of conformer energies and interconversion barriers.A ranked order of conformer stability and the energy required for conformational changes.

No specific data is available for this compound.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to model chemical reactions, providing detailed information about the reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies would be invaluable for understanding the chemical behavior of this compound and for designing new synthetic routes or predicting its metabolic fate.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For the synthesis of this compound, a likely synthetic pathway involves the nucleophilic ring-opening of a Boc-protected aziridine (B145994) or a related epoxide. DFT studies on analogous systems, such as the aminolysis of styrene (B11656) epoxides and the ring-opening of N-acyl aziridines, have provided valuable mechanistic paradigms. tandfonline.comnih.gov

A plausible mechanism for the formation of this compound involves the reaction of a protected 1-amino-2,3-epoxybutane with an amine or the intramolecular rearrangement of a related aziridinium (B1262131) ion. Computational models of such reactions typically investigate the potential energy surface to identify the lowest energy pathway. For instance, in the ring-opening of an epoxide with an amine, DFT calculations can elucidate whether the reaction proceeds via an S\N2-type mechanism, detailing the geometry of the transition state and the stereochemical outcome. tandfonline.com Studies on similar β-amino alcohol syntheses have shown that the regioselectivity of the ring-opening is a critical factor, which can be accurately predicted by computational models. nih.gov

Furthermore, computational studies can unravel the role of catalysts in the reaction. For example, in metal-catalyzed aziridine ring-opening reactions, DFT can model the coordination of the catalyst to the aziridine, the activation of the C-N bond, and the subsequent nucleophilic attack. mdpi.com These models can help in understanding how the catalyst lowers the activation barrier and controls the regioselectivity of the reaction.

A hypothetical reaction pathway for the synthesis of this compound could be the reaction of tert-butyl (3-oxiran-2-ylpropyl)carbamate with ammonia (B1221849). A computational study would likely explore the following aspects:

Reactant Complex Formation: Modeling the initial interaction and orientation of the reactants.

Transition State Search: Locating the transition state for the nucleophilic attack of ammonia on the epoxide ring. This would involve optimizing the geometry of the highest energy point along the reaction coordinate.

Product Formation: Modeling the final product and the associated energy change.

Below is a representative data table illustrating the kind of information that would be generated from such a computational study, based on findings for analogous reactions.

Computational Parameter Description Hypothetical Value (kcal/mol)
ΔE_complex Energy of formation of the reactant complex (epoxide + amine). A negative value indicates a stable complex.-5.2
ΔE_activation The activation energy barrier for the ring-opening step. This is the energy difference between the transition state and the reactant complex.+15.8
ΔE_reaction The overall reaction energy. A negative value indicates an exothermic reaction.-25.4

Activation Energy Calculations for Key Synthetic Steps

Activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. Computational chemistry provides reliable methods for calculating the activation energies of elementary reaction steps. For the synthesis of this compound, key steps would include the formation of the carbamate (B1207046) group and the nucleophilic addition to form the amino alcohol moiety.

Quantum chemical methods are used to calculate the activation energies for reactions such as the formation of carbamates from amines and CO2. researchgate.net These calculations reveal that the formation of carbamates is generally a favorable process. researchgate.net Similarly, for the ring-opening of an epoxide or aziridine, DFT calculations can determine the activation barrier for the nucleophilic attack. nih.gov

These calculations are invaluable for comparing different synthetic routes and optimizing reaction conditions. For example, by calculating the activation energies for both catalyzed and uncatalyzed pathways, the efficacy of a catalyst can be quantified. A lower activation energy in the presence of a catalyst would confirm its role in accelerating the reaction.

The following table presents hypothetical activation energies for key steps in the synthesis of this compound, derived from computational studies on similar reactions.

Reaction Step Description Catalyst Calculated Activation Energy (kcal/mol)
Carbamate FormationReaction of the primary amine with di-tert-butyl dicarbonate (B1257347).None18.5
Epoxide Ring-OpeningNucleophilic attack of an amine on a Boc-protected epoxybutane.None22.1
Epoxide Ring-OpeningNucleophilic attack of an amine on a Boc-protected epoxybutane.Lewis Acid14.3

Computational Modeling of Chemical Interactions and Solvation Effects

Solvent Influence on Conformation and Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the stability of the reactants and products. Computational models, particularly those employing implicit or explicit solvent models, are adept at capturing these effects. For this compound, which contains both polar (hydroxyl, amino, carbamate) and nonpolar (tert-butyl) groups, the choice of solvent is critical.

Computational studies on Boc-protection of amines have shown that alcoholic solvents can significantly enhance the reaction rate compared to nonpolar solvents like chloroform. wuxibiology.com This is attributed to the ability of the solvent to stabilize the transition state through hydrogen bonding. wuxibiology.com Quantum mechanics (QM) calculations can model these hydrogen bonding interactions and quantify their stabilizing effect. wuxibiology.com

The conformation of this compound itself is also influenced by the solvent. In a polar, protic solvent, the molecule is likely to adopt a more extended conformation to maximize hydrogen bonding with the solvent. In a nonpolar solvent, intramolecular hydrogen bonding between the hydroxyl and amino or carbamate groups might be favored, leading to a more folded conformation. These conformational preferences can be explored using molecular dynamics (MD) simulations or conformational searches with a continuum solvent model.

The table below summarizes the hypothetical influence of different solvents on a key reaction step, based on general principles and computational studies of related systems.

Solvent Dielectric Constant Effect on Reactivity Reasoning based on Computational Models
Dichloromethane (B109758)8.93ModerateStabilizes polar transition states to some extent.
Methanol32.7HighEffectively stabilizes charged intermediates and transition states through hydrogen bonding.
Toluene2.38LowPoor stabilization of polar transition states.

Interactions with Catalysts or Reaction Partners

Computational modeling is instrumental in visualizing and quantifying the interactions between a substrate and a catalyst or other reaction partners. For the synthesis of this compound, this could involve modeling the interaction with a Lewis acid catalyst during an epoxide ring-opening step, or with a coupling agent during carbamate formation.

DFT calculations can be used to study the binding of a catalyst to the substrate, identifying the most favorable binding site and geometry. nih.gov For instance, in a Lewis acid-catalyzed epoxide opening, the model would show the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bond and makes the carbon atom more electrophilic. The calculations can also predict how this interaction affects the energy of the transition state for nucleophilic attack.

Molecular docking studies, often used in drug design, can also be applied to understand the non-covalent interactions between the molecule and a biological target if it were to be investigated as a bioactive compound. While outside the scope of synthetic chemistry, these computational techniques highlight the versatility of modeling chemical interactions.

A representative table showing the calculated interaction energies between a reactant and a catalyst is provided below.

Reactant Catalyst Interaction Energy (kcal/mol) Key Interactions Identified by Modeling
Boc-protected epoxybutaneTiCl4 (Lewis Acid)-12.5Coordination of Ti to the epoxide oxygen.
Primary amineDi-tert-butyl dicarbonate-3.1Hydrogen bonding and van der Waals interactions.

Future Directions and Emerging Research Avenues in the Chemistry of Tert Butyl N 4 Amino 3 Hydroxybutyl Carbamate

Green Chemistry Approaches for Sustainable Synthesis

The pursuit of green chemistry in the synthesis of tert-butyl N-(4-amino-3-hydroxybutyl)carbamate is aimed at reducing the environmental impact of its production. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research will likely concentrate on redesigning synthetic pathways to incorporate these principles from the ground up.

A significant goal in green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. The N-tert-butoxycarbonylation (Boc protection) of amines, a key step in the synthesis of the title compound, is an area ripe for innovation. While traditionally performed in solvents like dichloromethane (B109758), research on other amines has demonstrated the feasibility of conducting this reaction in water. organic-chemistry.org A catalyst-free approach for the N-tert-butoxycarbonylation of various amines in water has been shown to produce N-t-Boc derivatives chemoselectively, avoiding common side products. organic-chemistry.org Future work on this compound could adapt these aqueous methods, potentially simplifying workup procedures and eliminating chlorinated solvent waste.

Biocatalysis offers a powerful tool for developing sustainable synthetic processes, providing high selectivity under mild conditions. For a chiral molecule like this compound, enzymes could be employed for stereoselective transformations. Future research could investigate the use of enzymes such as lipases, proteases, or transaminases to construct the chiral 1,2-amino alcohol core of the molecule.

Immobilized enzymes, in particular, offer advantages in terms of stability and reusability, making them suitable for industrial applications. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used in continuous flow processes for carbamate (B1207046) synthesis, demonstrating the successful integration of biocatalysis with modern synthesis technologies. beilstein-journals.org The development of a biocatalytic route to this compound could involve a kinetic resolution of a racemic intermediate or an asymmetric synthesis from a prochiral precursor, leading to a more sustainable and efficient production of the enantiomerically pure compound. mdpi.com

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to automated and continuous flow manufacturing is revolutionizing chemical synthesis. These platforms offer enhanced control over reaction parameters, improved safety, and greater potential for scalability.

Automated synthesis platforms are invaluable for rapidly screening a wide range of reaction conditions to identify optimal parameters. nih.gov For the multi-step synthesis of this compound, high-throughput experimentation could be used to quickly determine the best catalysts, solvents, temperatures, and stoichiometric ratios for each step. This approach accelerates the development timeline and minimizes the consumption of valuable starting materials. A versatile automated synthesis apparatus, equipped with chemical artificial intelligence, has been developed to prepare and isolate a wide variety of compounds, demonstrating the power of this approach for synthesizing libraries of derivatives. nih.gov Such systems could be programmed to perform, purify, and analyze reactions, enabling the rapid optimization of the synthesis of the title compound.

Continuous flow chemistry is an increasingly adopted technology that offers significant advantages over batch synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. durham.ac.uk The synthesis of carbamates and related amide bond formations have been successfully adapted to flow processes. beilstein-journals.orgdurham.ac.uk

Future research could focus on developing a telescoped, multi-step flow synthesis of this compound. This would involve connecting multiple reactor coils or columns, each performing a specific transformation, thereby eliminating the need for isolation and purification of intermediates. beilstein-journals.org For example, the Boc-protection step could be followed immediately by subsequent reactions in a continuous stream. Thermal deprotection of Boc groups under continuous flow conditions has also been demonstrated, offering a method that avoids acidic reagents and simplifies workup. acs.orgresearchgate.net The integration of immobilized biocatalysts, reagents, and scavengers within the flow path could further enhance the efficiency and purity of the final product, bypassing traditional, time-consuming purification methods. beilstein-journals.orgdurham.ac.uk

Exploration of Novel Reactivity and Uncharted Transformations

Beyond optimizing its synthesis, future research can delve into the untapped reactive potential of this compound. The molecule's unique combination of a Boc-protected amine and a 1,2-amino alcohol moiety provides opportunities for novel chemical transformations.

One potential area of exploration is the intramolecular cyclization of the molecule. Under specific conditions, the hydroxyl and carbamate groups could react to form a cyclic carbamate, specifically a 5-membered oxazolidinone ring. This transformation could be triggered thermally or catalytically and would provide access to a new class of heterocyclic scaffolds derived from the parent molecule.

Another avenue involves leveraging the primary amine, after a deprotection step, and the secondary hydroxyl group as a handle for further functionalization. These groups can serve as points for derivatization to build more complex molecules. For example, the hydroxyl group could be oxidized to a ketone, esterified, or etherified, while the deprotected amine could undergo alkylation, acylation, or reductive amination. The selective transformation of one functional group in the presence of the other would be a key challenge, offering opportunities to develop novel orthogonal protection and functionalization strategies. The exploration of these uncharted transformations will not only expand the chemical utility of this compound but also potentially lead to the discovery of new molecules with unique properties and applications.

Unexpected Reactivity Patterns of the Compound's Functional Groups

The chemical behavior of this compound is largely dictated by the interplay of its three key functional groups: the primary amine, the secondary alcohol, and the tert-butoxycarbonyl (Boc) protected amine. While the individual reactivity of these groups is well-understood, their collective behavior within this specific molecular architecture could lead to unexpected chemical outcomes.

The Boc protecting group is known for its stability under a wide range of conditions, yet its interaction with the adjacent hydroxyl and distant primary amine could modulate its reactivity. researchgate.netorganic-chemistry.org For instance, intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl could influence the carbamate's susceptibility to cleavage under mildly acidic or basic conditions, deviating from typical Boc-group lability. nih.govwikipedia.org Furthermore, the primary amine could potentially participate in intramolecular cyclization reactions under specific catalytic conditions, leading to the formation of novel heterocyclic structures. The proximity of the hydroxyl and Boc-protected amine groups might also facilitate unexpected rearrangements or fragmentation pathways upon activation.

Future research will likely focus on systematically exploring the reactivity of this compound under a diverse set of reaction conditions to uncover these latent reactivity patterns. This could involve computational modeling to predict reaction pathways and experimental studies using a broad array of reagents and catalysts.

Application in Unprecedented Chemical Transformations

The unique trifunctional nature of this compound makes it a promising candidate for the development of novel synthetic methodologies. Its stereochemical complexity, with a chiral center at the hydroxyl-bearing carbon, adds another dimension to its potential applications in asymmetric synthesis.

One emerging area of interest is its use as a chiral building block in multi-component reactions. The simultaneous presence of nucleophilic (amine and hydroxyl) and protected nucleophilic (Boc-amine) centers could allow for sequential and highly selective bond formations, leading to the rapid construction of complex molecular scaffolds. echemi.com For example, the primary amine could engage in an initial transformation, followed by deprotection of the Boc group and subsequent reaction of the newly liberated amine, all in a one-pot sequence.

Additionally, the 1,2-amino alcohol motif is a privileged structure in catalysis, often serving as a precursor to chiral ligands for asymmetric metal catalysis. The development of novel transformations to convert this compound into unique ligand architectures is a promising avenue for future research.

Advanced Materials and Nanotechnology Applications (purely chemical, e.g., polymer synthesis intermediate)

The functional group handles present in this compound make it an attractive building block for the synthesis of advanced materials with tailored chemical properties.

Use as a Monomer in Advanced Polymer Design

The presence of both a primary amine and a hydroxyl group allows this compound to act as an A-B type monomer in step-growth polymerization. For example, the amine could react with a dicarboxylic acid chloride, and the hydroxyl group could react with another functional group, leading to the formation of poly(ester-amide)s or polyurethanes with pendant protected amino groups. The Boc group can be retained in the polymer backbone to modulate properties such as solubility and thermal stability, or it can be removed post-polymerization to introduce primary amine functionalities along the polymer chain. These pendant amines can then be used for further chemical modifications, such as grafting other polymer chains or attaching bioactive molecules.

Monomer ReactivityPotential Polymer TypePost-Polymerization Modification
Amine and HydroxylPoly(ester-amide), PolyurethaneDeprotection of Boc group to yield primary amines
AminePolyamidePendant hydroxyl and Boc-protected amine groups
HydroxylPolyester, PolyetherPendant primary amine and Boc-protected amine groups

Surface Functionalization for Chemical Applications

The amine and hydroxyl functionalities of this compound provide anchor points for immobilizing the molecule onto solid surfaces, such as silica (B1680970), gold, or polymer resins. This surface functionalization can be used to impart specific chemical properties to the material. For instance, attaching this molecule to a solid support could create a chiral stationary phase for chromatographic separations, leveraging the inherent chirality of the compound.

After immobilization, the Boc group can be selectively removed to expose a primary amine on the surface. researchgate.net This amine can then be used as a reactive site for a variety of chemical transformations, such as the covalent attachment of catalysts, enzymes, or specific recognition elements for chemical sensing applications. The hydroxyl group can also be further functionalized to introduce additional chemical diversity on the surface.

Surface TypeFunctionalization StrategyPotential Application
SilicaSilanization followed by reaction with amine or hydroxylChiral stationary phase for HPLC
GoldThiol-gold chemistry (after derivatization)Chemical sensors
Polymer ResinCovalent attachment to reactive groups on the resinSolid-phase synthesis support

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-amino-3-hydroxybutyl)carbamate in laboratory settings?

The compound is synthesized via nucleophilic substitution between tert-butyl carbamate and 4-amino-3-hydroxybutyl chloride under basic conditions. Typical solvents include dichloromethane or tetrahydrofuran (THF), with triethylamine or sodium hydroxide as a base to neutralize HCl byproducts. Reaction completion is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with ethyl acetate/hexane gradients. Yield optimization requires precise control of reaction time (12-24 hours) and temperature (0–25°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies the tert-butyl group (singlet at δ ~1.4 ppm in ¹H NMR), carbamate carbonyl (δ ~155 ppm in ¹³C NMR), and hydroxyl/amino protons (broad signals at δ ~3.0-5.0 ppm).
  • IR Spectroscopy : Confirms carbamate C=O stretches (1680–1720 cm⁻¹) and O–H/N–H vibrations (3200–3500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks. Crystalline samples may undergo X-ray diffraction for absolute configuration determination, refined using SHELXL .

Q. What common reactions does this compound undergo in synthetic chemistry?

  • Oxidation : The hydroxy group can be oxidized to a ketone using KMnO₄ or Dess-Martin periodinane.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a primary amine.
  • Substitution : The amino group participates in nucleophilic acyl substitutions with activated carbonyls (e.g., acyl chlorides) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

Discrepancies often arise from conformational dynamics, impurities, or solvent effects. Strategies include:

  • Multi-dimensional NMR : COSY and HSQC clarify proton correlations and carbon assignments.
  • X-ray Crystallography : SHELXL refines hydrogen bonding and stereochemistry, resolving ambiguities in NOE or coupling constants .
  • Controlled Synthesis : Repeating reactions under inert atmospheres (N₂/Ar) prevents oxidation of sensitive groups, reducing impurity formation .

Q. What computational strategies predict the biological interactions of this compound?

  • Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., proteases), with scoring functions prioritizing low-energy poses.
  • MD Simulations : GROMACS or AMBER simulate ligand-receptor stability over 50–100 ns, assessing binding mode persistence.
  • Free Energy Calculations : MM/PBSA or MM/GBSA estimate binding affinities (ΔG), validated via in vitro IC₅₀ assays .

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric syntheses?

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with transition metals (e.g., Ru) for stereoselective reductions.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and enantioselectivity.
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers early .

Q. What methodologies are employed to study the compound’s role in enzyme inhibition kinetics?

  • Michaelis-Menten Assays : Measure initial reaction rates under varying substrate concentrations.
  • Lineweaver-Burk Plots : Distinguish competitive (parallel lines) vs. non-competitive (convergent lines) inhibition.
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (association/dissociation rates) in real time .

Q. How do structural modifications of this compound influence its bioactivity?

  • Functional Group Replacement : Substituting the hydroxy group with fluorine enhances metabolic stability; replacing tert-butyl with benzyl groups alters lipophilicity.
  • SAR Studies : Systematic variations (e.g., chain length, stereochemistry) are tested in enzyme inhibition assays to map pharmacophore requirements .

Data Contradiction Analysis

Q. How should researchers address conflicting data in oxidation reaction outcomes?

Divergent results (e.g., over-oxidation to carboxylic acids vs. ketones) may stem from reagent choice or pH. Solutions include:

  • Controlled Oxidants : Use mild agents like TEMPO/NaClO for selective alcohol-to-ketone conversion.
  • pH Monitoring : Acidic conditions (H₂SO₄) favor ketone formation, while neutral KMnO₄ may over-oxidize .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress dynamically.
  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) optimize variables (temperature, stoichiometry) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.